molecular formula C10H7ClO2S B097383 5-Chlorobenzo[b]thiophene-3-acetic acid CAS No. 17266-30-7

5-Chlorobenzo[b]thiophene-3-acetic acid

Cat. No. B097383
CAS RN: 17266-30-7
M. Wt: 226.68 g/mol
InChI Key: QQKKTOPRRGBBCT-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophene-3-acetic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 5-chlorobenzo[b]thiophene-3-acetic acid includes a chlorine atom at the 5-position of the benzo[b]thiophene and an acetic acid group at the 3-position. This compound is of interest due to its potential biological activities and its use as a building block in organic synthesis.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the formation of a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, which is then further modified by attaching different groups to the thiophene ring . Although the exact synthesis of 5-chlorobenzo[b]thiophene-3-acetic acid is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating an acetic acid group at the appropriate position.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution pattern on the rings, such as the chlorine atom and the acetic acid group in 5-chlorobenzo[b]thiophene-3-acetic acid, can significantly influence the compound's electronic properties and, consequently, its reactivity and biological activity. The presence of electron-withdrawing or electron-releasing groups can alter the molecule's electron density and affect its interaction with biological targets .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the reactions of hexachlorobenzo[b]thiophen with nucleophiles like LAH and sodium benzenethiolate . These reactions typically involve the replacement of a halogen atom by another group. The reactivity of the chlorine atom in 5-chlorobenzo[b]thiophene-3-acetic acid would be expected to be similar, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and acetic acid groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties of the molecule, such as its dipole moment and electron affinity, are also affected by the nature and position of the substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential use in medicinal chemistry .

Scientific Research Applications

It’s worth noting that the use of such compounds often requires careful handling due to potential health hazards. For instance, “5-Chlorobenzo[b]thiophene-3-acetic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

  • Chemical Synthesis Thiophene derivatives are often used as building blocks in the synthesis of complex organic compounds . They can undergo various chemical reactions to form new bonds and structures, making them versatile tools in synthetic chemistry .

  • Material Science Thiophene and its derivatives have been studied for their potential use in the development of new materials . For example, polythiophenes, polymers made from thiophene derivatives, have been used in the creation of conductive polymers .

  • Pharmaceutical Research Some thiophene derivatives have shown promising biological activity, making them potential candidates for drug development . For instance, certain thiophene derivatives have demonstrated inhibitory effects against various organisms .

  • Catalysis Thiophene derivatives can also be used in catalysis. Some studies suggest that they can improve catalytic turnover in certain reactions .

  • Chemical Synthesis Thiophene derivatives are often used as building blocks in the synthesis of complex organic compounds . They can undergo various chemical reactions to form new bonds and structures, making them versatile tools in synthetic chemistry .

  • Material Science Thiophene and its derivatives have been studied for their potential use in the development of new materials . For example, polythiophenes, polymers made from thiophene derivatives, have been used in the creation of conductive polymers .

  • Pharmaceutical Research Some thiophene derivatives have shown promising biological activity, making them potential candidates for drug development . For instance, certain thiophene derivatives have demonstrated inhibitory effects against various organisms .

  • Catalysis Thiophene derivatives can also be used in catalysis. Some studies suggest that they can improve catalytic turnover in certain reactions .

Safety And Hazards

5-Chlorobenzo[b]thiophene-3-acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As 5-Chlorobenzo[b]thiophene-3-acetic acid is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKKTOPRRGBBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169364
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[b]thiophene-3-acetic acid

CAS RN

17266-30-7
Record name 5-Chlorobenzo[b]thiophene-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17266-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-acetic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-1-benzothiophen-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Pfeil-Doyle, SE Draheim, S Kukolja… - Journal of Medicinal …, 1988 - ACS Publications
“This compound was reported in the preceding paper; it is included here and in Tables III and IV for reference purposes. 6 Combustion data for this compound was not within J. Med. …
Number of citations: 4 pubs.acs.org
S Kukolja, WE Wright, JF Quay… - Journal of medicinal …, 1988 - ACS Publications
A number of 7-(arylacetamido)-3-substituted cephalosporins were prepared and tested in animals for oral absorbability. Bioavailability in mice, rats, dogs, and monkeys was determined …
Number of citations: 6 pubs.acs.org

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